molecular formula C16H21N3O2 B2962513 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1286705-23-4

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide

Cat. No. B2962513
CAS RN: 1286705-23-4
M. Wt: 287.363
InChI Key: HWCMVFCJRIGXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a chemical compound that is commonly referred to as Mirogabalin. It is a novel analgesic drug that is currently under development for the treatment of neuropathic pain. Mirogabalin is a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which are involved in the transmission of pain signals in the nervous system.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , exhibit significant antioxidant and anticancer activities. These derivatives have been tested against various cancer cell lines, including human glioblastoma and breast cancer cells, showing potent cytotoxic effects. The antioxidant activity of some synthesized compounds was found to be considerably higher than that of ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).

Antimicrobial Activity

Imino-4-methoxyphenol thiazole-derived Schiff bases, which share structural similarities with the compound of interest, have been synthesized and tested for antimicrobial efficacy. These compounds demonstrated moderate activity against both bacterial and fungal strains, showcasing their potential as antimicrobial agents (Vinusha et al., 2015).

Gastric Acid Antisecretory Activity

Compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide have been investigated for their ability to inhibit gastric acid secretion. This research highlights the potential use of such compounds in the development of new treatments for conditions like ulcers and acid reflux (Ueda et al., 1991).

Thromboxane Synthase Inhibition

Analogues of the compound, designed as thromboxane synthase inhibitors, have shown promise in reducing thromboxane B2 generation in platelets. This application is significant in the context of cardiovascular diseases, where controlling platelet function can prevent thrombosis (Manley et al., 1987).

Antifungal and Antibacterial Agents

Several derivatives of 2-(6-methoxy-2-naphthyl)propionamide, which include structural motifs similar to the compound , have shown significant antibacterial and antifungal activities. These findings suggest the potential of these compounds to serve as effective antimicrobial agents, with some showing comparable activity to standard drugs (Helal et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-17-9-11-19(13)12-10-18-16(20)8-5-14-3-6-15(21-2)7-4-14/h3-4,6-7,9,11H,5,8,10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMVFCJRIGXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide

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